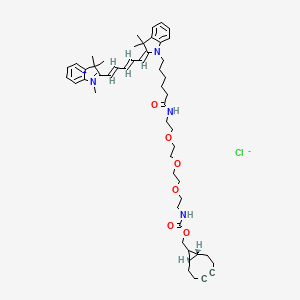
Ilaprazole-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ilaprazole-d3 is a deuterium-labeled derivative of Ilaprazole, a proton pump inhibitor used primarily for the treatment of gastrointestinal conditions such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . The deuterium labeling allows for precise tracking and quantification of the compound in various metabolic pathways, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ilaprazole-d3 involves the incorporation of deuterium atoms into the Ilaprazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ilaprazole-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfoxide to sulfone.
Reduction: Conversion of sulfoxide to sulfide.
Hydroxylation: Addition of hydroxyl groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and hydroxylating agents for hydroxylation. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites such as sulfone, sulfide, and hydroxylated derivatives. These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of this compound .
Applications De Recherche Scientifique
Ilaprazole-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used in studies to understand the metabolic pathways and reaction mechanisms of proton pump inhibitors.
Biology: Employed in research to investigate the biological effects and interactions of proton pump inhibitors at the cellular level.
Medicine: Utilized in clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Ilaprazole and its derivatives.
Industry: Applied in the development of new formulations and drug delivery systems for proton pump inhibitors
Mécanisme D'action
Ilaprazole-d3 exerts its effects by irreversibly inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a reduction in gastric acidity. The molecular targets include the H+/K+ ATPase enzyme, and the pathways involved are related to the regulation of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Ilaprazole-d3 include other proton pump inhibitors such as:
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Compared to other proton pump inhibitors, this compound offers better suppression of gastric acid, especially during nighttime, and has a longer duration of action .
Propriétés
Formule moléculaire |
C19H18N4O2S |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-[[3-methyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)/i2D3 |
Clé InChI |
HRRXCXABAPSOCP-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)C |
SMILES canonique |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)




![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)




